molecular formula C10H15BO3 B1591448 4-Isopropoxy-2-methylphenylboronic acid CAS No. 871126-21-5

4-Isopropoxy-2-methylphenylboronic acid

Cat. No.: B1591448
CAS No.: 871126-21-5
M. Wt: 194.04 g/mol
InChI Key: OEBXBUNQDNBWRP-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, featuring an isopropoxy group and a methyl group on the benzene ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of the compound 4-Isopropoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling reaction pathway . This pathway involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide range of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation and to remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-2-methylphenylboronic acid typically involves the reaction of 2-methylphenol with isopropyl boronic acid under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-2-methylphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl halide in the presence of a palladium catalyst.

Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., water or toluene). The reaction is performed under an inert atmosphere to prevent oxidation of the boronic acid.

Major Products Formed: The major product of the Suzuki-Miyaura coupling using this compound is the corresponding biaryl compound, which can be further functionalized for various applications.

Scientific Research Applications

Chemistry: 4-Isopropoxy-2-methylphenylboronic acid is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the study of glycoproteins and glycolipids.

Medicine: . Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its versatility in cross-coupling reactions allows for the efficient synthesis of a wide range of compounds.

Comparison with Similar Compounds

  • Phenylboronic acid

  • 2-Methylphenylboronic acid

  • 4-Methoxyphenylboronic acid

  • 4-Ethoxyphenylboronic acid

Uniqueness: 4-Isopropoxy-2-methylphenylboronic acid is unique due to its isopropoxy group, which provides steric hindrance and influences the reactivity of the boronic acid moiety. This makes it particularly useful in cross-coupling reactions where selectivity and control over the reaction conditions are critical.

Properties

IUPAC Name

(2-methyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBXBUNQDNBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584713
Record name {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-21-5
Record name {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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